



# **Application Notes and Protocols: PFI-3 in Combination with Chemotherapy Agents**

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Compound of Interest		
Compound Name:	PFI 3	
Cat. No.:	B1574484	Get Quote

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## Introduction

PFI-3 is a potent and selective chemical probe that inhibits the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) proteins, the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] The SWI/SNF complex plays a crucial role in DNA repair processes.[1] By inhibiting this complex, PFI-3 can disrupt the DNA damage response (DDR) in cancer cells, rendering them more susceptible to the cytotoxic effects of DNA-damaging chemotherapy agents.[1][3] Preclinical studies have demonstrated that while PFI-3 has minimal toxicity as a single agent, it acts synergistically with chemotherapeutics like doxorubicin, etoposide, and platinum-based agents to induce cancer cell death.[1][2] This document provides detailed application notes and protocols for utilizing PFI-3 in combination with chemotherapy agents in preclinical cancer research.

## **Mechanism of Action**

Chemotherapeutic agents such as doxorubicin, etoposide, and cisplatin induce double-strand breaks (DSBs) in the DNA of cancer cells, a highly cytotoxic form of DNA damage.[1] In response to DSBs, cancer cells activate the DNA Damage Response (DDR) pathway to repair the damage and ensure survival. A key component of the DDR is the SWI/SNF chromatin remodeling complex, which is recruited to the sites of DNA damage to alter chromatin structure and facilitate access for DNA repair proteins.[1]

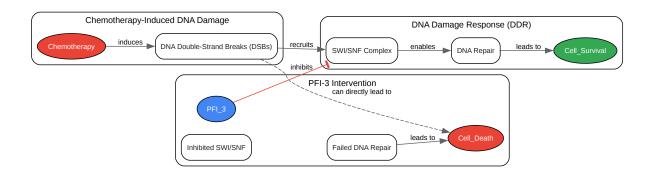


# Methodological & Application

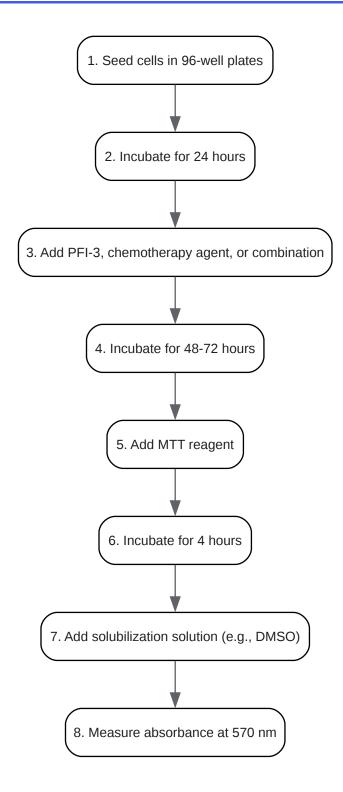
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PFI-3 selectively binds to the bromodomains of SMARCA2 and SMARCA4, preventing the SWI/SNF complex from binding to chromatin at the damage sites.[1] This inhibition of SWI/SNF function leads to defects in DSB repair, causing an accumulation of DNA damage and aberrations in cell cycle checkpoints.[1] Consequently, the combination of a DNA-damaging chemotherapy agent with PFI-3 leads to increased cancer cell death through mechanisms such as necrosis and senescence.[1][2]

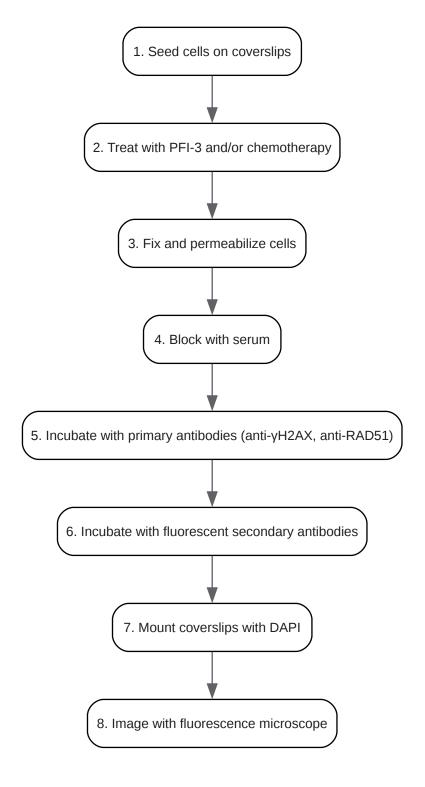












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## References

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